Perhydro-1,2,4-triazin-5-one-3-thione
Description
Perhydro-1,2,4-triazin-5-one-3-thione is a saturated heterocyclic compound featuring a six-membered triazinone ring system with a thione (-C=S) substituent at position 2. The "perhydro" designation indicates full hydrogenation of the triazine ring, conferring unique conformational stability and electronic properties compared to unsaturated analogs. The thione group enhances metal-binding capacity, making it relevant in coordination chemistry and sensor development .
Properties
Molecular Formula |
C3H5N3OS |
|---|---|
Molecular Weight |
131.16 g/mol |
IUPAC Name |
3-sulfanylidene-1,2,4-triazinan-5-one |
InChI |
InChI=1S/C3H5N3OS/c7-2-1-4-6-3(8)5-2/h4H,1H2,(H2,5,6,7,8) |
InChI Key |
PHFDVBXANNVQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=S)NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiourea with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts such as zinc oxide nanoparticles can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-Thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The compound can also interact with DNA or RNA, potentially interfering with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-6-methyl-1,2,4-triazin-5-one-3-thione (AMTOT)
- Structure: Features an unsaturated triazinone core with amino (-NH₂) and methyl (-CH₃) substituents at positions 4 and 6, respectively.
- Key Properties :
- Applications : Used in PVC membrane electrodes for environmental and industrial copper monitoring .
- Comparison: Unlike perhydro-1,2,4-triazin-5-one-3-thione, AMTOT’s unsaturated ring allows π-π interactions, enhancing sensor sensitivity. The amino group further modulates electronic properties for targeted metal binding.
3-Methyl-1,2,4-triazole-5-thione
- Structure : A five-membered triazole ring with a methyl group at position 3 and a thione at position 4.
- Key Properties: Coordination Chemistry: Forms stable complexes with transition metals (e.g., Cu, Zn) via S and N donors . Antimicrobial Activity: Derivatives exhibit moderate activity against Staphylococcus aureus and Escherichia coli .
- Applications : Used in corrosion inhibitors and antimicrobial agents .
- Comparison: The smaller triazole ring reduces steric hindrance compared to triazinones, favoring rapid ligand exchange in coordination chemistry.
Perhydro-1,4-oxazepine Digoxin Derivatives
- Structure : Seven-membered oxazepine ring fused to a steroid-like digoxin backbone.
- Key Properties: Enzyme Inhibition: Selectively inhibits Na,K-ATPase isoforms (e.g., α2β3) with Ki values in the nanomolar range . Mechanism: Protonated nitrogen in the oxazepine ring forms hydrogen bonds with Asp-889 and Glu-89 residues in the enzyme .
- Applications : Investigated for reducing intraocular pressure in glaucoma treatment .
- Comparison : Unlike triazin-thiones, the oxazepine derivatives leverage a larger heterocycle for isoform-specific enzyme interactions, highlighting the role of ring size in biological targeting.
5-(Pyrazin-2-yl)-1H-1,2,4-triazole-3-thiol
- Structure : Triazole-thiol with a pyrazinyl substituent.
- Key Properties :
- Applications : Explored as a ligand in anticancer drug design .
- Comparison: The pyrazinyl group introduces π-stacking capabilities absent in perhydro-triazinones, altering solubility and binding modes.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Trends
- Substituent Effects: Amino groups (e.g., in AMTOT) enhance metal selectivity, while alkyl/aryl groups modulate lipophilicity and bioavailability .
- Synthetic Routes :
- Triazin-thiones are commonly synthesized via cyclization of thiocarbohydrazides or hydrazides, whereas triazole-thiones often employ thiosemicarbazide intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
